![molecular formula C14H8Cl2F3NO2S B2433050 (E)-1-(2,5-dichlorothiophen-3-yl)-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one CAS No. 338402-46-3](/img/structure/B2433050.png)
(E)-1-(2,5-dichlorothiophen-3-yl)-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. The IUPAC name can give us some insight into the compound’s structure.
Synthesis Analysis
This would involve a detailed study of the methods used to synthesize the compound. It could include the starting materials, reagents, reaction conditions, and the overall yield.Molecular Structure Analysis
This involves studying the spatial arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It could include its reactivity, the products it forms, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Antimicrobial and Antioxidant Properties
A study conducted by Biradar and Somappa (2016) synthesized novel indolyl benzo[b][1,4]diazepins with a 2,5-dichlorothiophene moiety, which showed potent antimicrobial and antioxidant properties. The compound (E)-1-(2,5-dichlorothiophen-3-yl)-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one was integral to this synthesis, suggesting its potential in developing antimicrobial and antioxidant agents (Biradar & Somappa, 2016).
Synthesis and Molecular Modeling
Prabakaran, Manivarman, and Bharanidharan (2021) reported the catalytic synthesis of novel chalcone derivatives, including (E)-1-(2,5-dichlorothiophen-3-yl)-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one. Their study also involved ADMET, QSAR, and molecular modeling, highlighting the compound's potential in pharmacological research (Prabakaran, Manivarman, & Bharanidharan, 2021).
Quantum Computation and Molecular Docking
SangeethaMargreat et al. (2021) focused on the quantum computation and molecular docking investigation of the compound, revealing its potential as an inhibitor of human chorionic gonadotropin protein. This suggests its applicability in areas like cancer research and hormonal studies (SangeethaMargreat et al., 2021).
Crystal Structure Analysis
Research by Murthy et al. (2018) analyzed the crystal structure of a closely related compound, providing insights into molecular interactions and stability. This information is vital for understanding the physical properties of such compounds, which can be useful in material science and drug design (Murthy et al., 2018).
Nonlinear Optical Properties
Ng et al. (2019) studied the third-order nonlinear optical properties of chlorinated thienyl chalcone derivatives. They found that compounds like (E)-1-(2,5-dichlorothiophen-3-yl)-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one showed high potential for optical applications due to their unique nonlinear refractive index and susceptibility, which is significant in the field of photonics and optoelectronics (Ng et al., 2019).
Corrosion Inhibition
A study by Daoud et al. (2014) explored the use of a thiophene Schiff base, structurally related to the compound , as an efficient corrosion inhibitor in acidic environments. This suggests potential industrial applications for (E)-1-(2,5-dichlorothiophen-3-yl)-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one in protecting metals against corrosion (Daoud et al., 2014).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This could involve potential applications of the compound, areas for further research, and possible improvements to its synthesis.
properties
IUPAC Name |
(E)-1-(2,5-dichlorothiophen-3-yl)-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F3NO2S/c15-12-7-10(13(16)23-12)11(21)5-6-20-8-1-3-9(4-2-8)22-14(17,18)19/h1-7,20H/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFZXJBOCMIMKP-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=CC(=O)C2=C(SC(=C2)Cl)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C/C(=O)C2=C(SC(=C2)Cl)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-dichlorothiophen-3-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

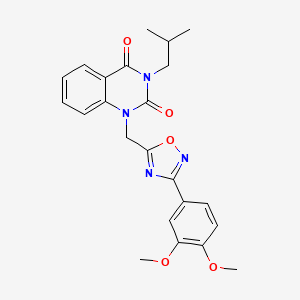
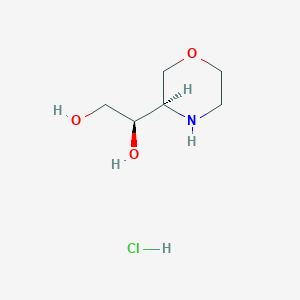
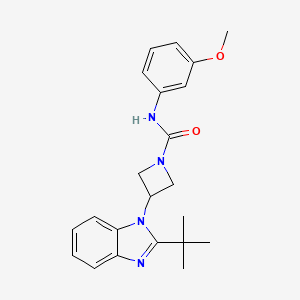
![4-[4-(3-methoxypropyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2432971.png)
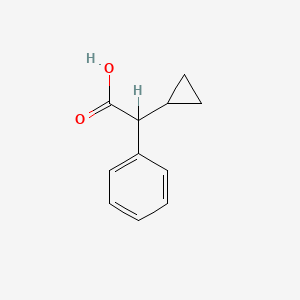
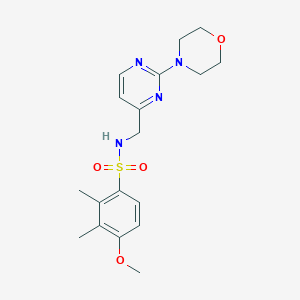
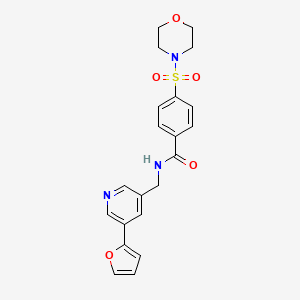
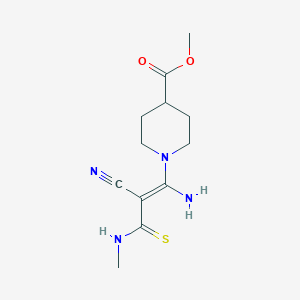
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea](/img/structure/B2432981.png)
![3-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2432984.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2432985.png)
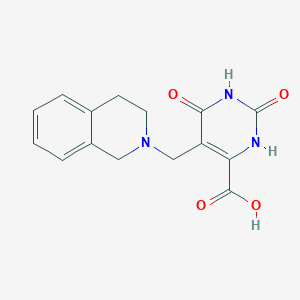
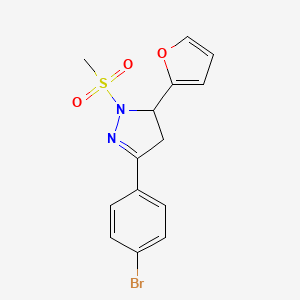
![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2432990.png)